molecular formula C12H9N3O B1447243 2-[(2-Hydroxyphenyl)amino]pyridine-3-carbonitrile CAS No. 1803581-53-4

2-[(2-Hydroxyphenyl)amino]pyridine-3-carbonitrile

Cat. No. B1447243
M. Wt: 211.22 g/mol
InChI Key: HKOQKICHRJEKDD-UHFFFAOYSA-N
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Description

2-[(2-Hydroxyphenyl)amino]pyridine-3-carbonitrile is a compound with the CAS Number: 1803581-53-4 . It has a molecular weight of 211.22 and its IUPAC name is 2-((2-hydroxyphenyl)amino)nicotinonitrile .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H9N3O/c13-8-9-4-3-7-14-12(9)15-10-5-1-2-6-11(10)16/h1-7,16H,(H,14,15) . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature .

Scientific Research Applications

Synthesis and Structural Analysis

  • The compound has been utilized in the synthesis and structural analysis of complex molecules. For instance, a study by Ganapathy et al. (2015) focused on the synthesis and X-ray crystallography of a related compound, showcasing its potential in the development of new materials and pharmaceuticals Ganapathy, Jayarajan, Vasuki, & Sanmargam, 2015.

Peptide Synthesis

  • Dutta and Morley (1971) demonstrated the use of 2-pyridyl esters, derivable from compounds similar to 2-[(2-Hydroxyphenyl)amino]pyridine-3-carbonitrile, in peptide synthesis. These esters offer advantages in solid-phase peptide synthesis and in creating O-peptides and depsipeptides, indicating the compound's role in advancing peptide chemistry Dutta & Morley, 1971.

Metal-Promoted Reactions

  • Research by Segl′a et al. (1998) explored metal(II)-promoted hydrolysis involving pyridine-2-carbonitrile, a closely related compound, to produce pyridine-2-carboxylic acid. This study highlights the compound's potential in catalysis and metal-mediated synthetic transformations Segl′a, Jamnický, Koman, Šima, & Głowiak, 1998.

Corrosion Inhibition

  • Verma et al. (2015) investigated the use of 5-(phenylthio)-3H-pyrrole-4-carbonitriles, which share structural similarities with 2-[(2-Hydroxyphenyl)amino]pyridine-3-carbonitrile, as corrosion inhibitors for mild steel in acidic environments. This suggests the potential application of the compound in materials protection and corrosion science Verma, Ebenso, Bahadur, Obot, & Quraishi, 2015.

Antimicrobial and Antioxidant Activities

  • Lagu and Yejella (2020) synthesized novel derivatives of 2-amino-pyridine-3-carbonitrile and evaluated their antimicrobial and antioxidant activities. This research underscores the compound's relevance in the development of new pharmaceuticals and therapeutic agents Lagu & Yejella, 2020.

Microbiological Activity

  • Miszke et al. (2008) explored the synthesis and microbiological activity of derivatives of 2-mercapto-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile, illustrating the compound's utility in the development of new antimicrobial agents Miszke, Foks, Kędzia, Kwapisz, & Zwolska, 2008.

properties

IUPAC Name

2-(2-hydroxyanilino)pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O/c13-8-9-4-3-7-14-12(9)15-10-5-1-2-6-11(10)16/h1-7,16H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKOQKICHRJEKDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC2=C(C=CC=N2)C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-Hydroxyphenyl)amino]pyridine-3-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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